4,6-Dimethyl-1-heptanol

Vue d'ensemble

Description

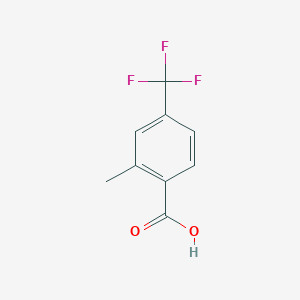

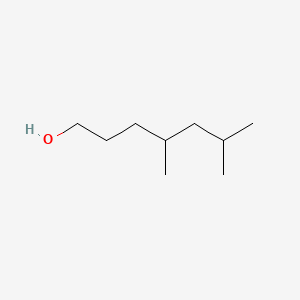

4,6-Dimethyl-1-heptanol is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . It is a secondary alcohol with a branched alkyl chain, including an isopropyl group at the end of the alkyl chain . It is used as a laboratory chemical and in the synthesis of substances .

Synthesis Analysis

The synthesis of 4,6-Dimethyl-1-heptanol can be achieved from 2-Butenoic acid, 3-cyclopropyl-, ethyl ester . It can also be formed as a product during the thermal degradation of Yttrium (III) isovalerate Y .Molecular Structure Analysis

The molecular formula of 4,6-Dimethyl-1-heptanol is C9H20O . Its average mass is 144.255 Da and its monoisotopic mass is 144.151413 Da . The IUPAC Standard InChIKey is GCBXGQPBCBPHSP-UHFFFAOYSA-N .Applications De Recherche Scientifique

1. Use in Fragrance Ingredients

- 4,6-Dimethyl-1-heptanol is a member of the fragrance structural group branched chain saturated alcohols. These compounds typically have a hydroxyl group and a carbon chain with methyl side chains. Their use in fragrances is significant due to their structural characteristics and olfactory properties (McGinty et al., 2010).

2. Infrared Spectroscopy and Molecular Behavior

- Infrared spectroscopy studies of heptanol isomers, including 4,6-Dimethyl-1-heptanol, have shown that branching and steric hindrance in these molecules significantly affect their aggregation behavior in associating systems. This has implications for understanding the molecular behavior and interactions of such alcohols (Serra et al., 2017).

3. Degradation and Environmental Impact

- Research on the degradation of similar compounds like 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer by Sphingomonas TTNP3 indicates the potential environmental impact of these substances. Understanding their degradation pathways can help in assessing their environmental footprint and in developing strategies for bioremediation (Corvini et al., 2004).

4. Chemical Synthesis and Catalysis

- Studies on the hydroamination of alcohols, including heptanol derivatives, on fused iron catalysts reveal the mechanisms of forming desired amines. This research is significant in the field of chemical synthesis and catalysis (Kliger et al., 1990).

5. Physicochemical Properties

- Research focusing on the calorimetric and FTIR study of selected aliphatic heptanols, including variants similar to 4,6-Dimethyl-1-heptanol, provides insights into the heat capacities and phase behavior of these compounds. This information is crucial in understanding the physicochemical properties of aliphatic alcohols (Serra et al., 2016).

Safety And Hazards

4,6-Dimethyl-1-heptanol is combustible and can cause serious eye irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. Protective gloves, eye protection, and face protection should be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Propriétés

IUPAC Name |

4,6-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)7-9(3)5-4-6-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXGQPBCBPHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623510 | |

| Record name | 4,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1-heptanol | |

CAS RN |

820-05-3 | |

| Record name | 4,6-Dimethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.